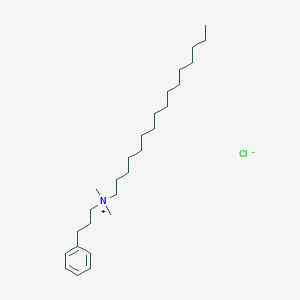
2-Bromo-1,1-diethoxybut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-diethoxybut-2-ene is an organic compound with the molecular formula C8H15BrO2 It is a brominated derivative of butene, featuring two ethoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-diethoxybut-2-ene typically involves the bromination of 1,1-diethoxybut-2-ene. This can be achieved by reacting 1,1-diethoxybut-2-ene with bromine (Br2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination and formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1-diethoxybut-2-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-diethoxybut-1-ene.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is 1,1-diethoxybut-1-ene.
Oxidation and Reduction: Products include aldehydes, ketones, or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-diethoxybut-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1-diethoxybut-2-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophile or base used in the reaction.
Comparación Con Compuestos Similares
2-Bromo-1,1-diethoxybut-2-ene can be compared with other similar compounds such as:
2-Bromo-1,1-dimethoxybut-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-1,1-diethoxyethane: Lacks the double bond present in this compound.
1-Bromo-2,2-diethoxyethane: Different positioning of the bromine and ethoxy groups.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the ethoxy groups, which makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
141411-25-8 |
|---|---|
Fórmula molecular |
C8H15BrO2 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
2-bromo-1,1-diethoxybut-2-ene |
InChI |
InChI=1S/C8H15BrO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3 |
Clave InChI |
QFZSCQMDGZILRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=CC)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
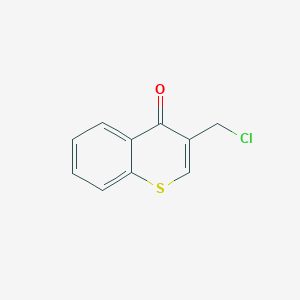
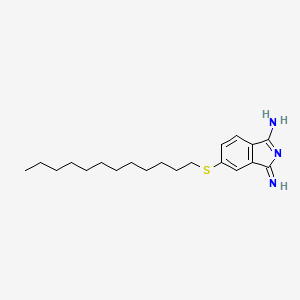

![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
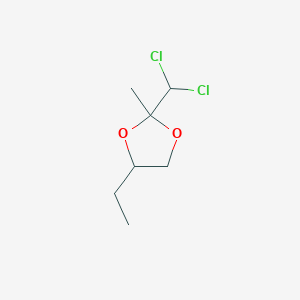
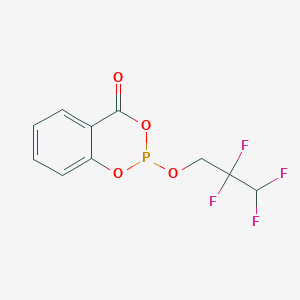
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
